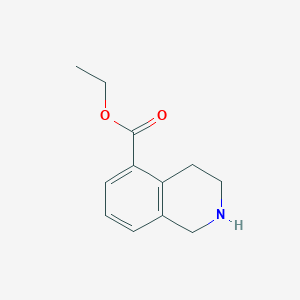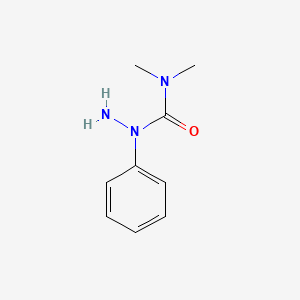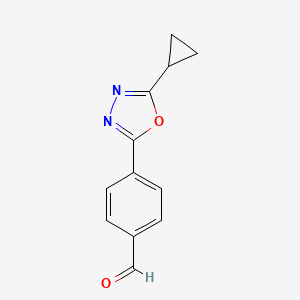
Ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and therapeutic agents. The structure of this compound includes a tetrahydroisoquinoline core with an ethyl ester group at the 5-position, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the condensation of a phenylethylamine derivative with an aldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the tetrahydroisoquinoline core . The reaction conditions often include heating the mixture to around 100°C to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor or receptor ligand, modulating biological processes such as neurotransmission and inflammation. The exact pathways depend on the specific biological context and the functional groups present on the molecule .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the ethyl ester group and has different biological activities.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
1,2,3,4-Tetrahydro-1-naphthalenone: Different core structure but similar reactivity in certain chemical reactions
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)11-5-3-4-9-8-13-7-6-10(9)11/h3-5,13H,2,6-8H2,1H3 |
InChI-Schlüssel |
GTDXZFRJUSYZQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC2=C1CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-fluoro-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15316877.png)



![1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate](/img/structure/B15316912.png)



![4-chloro-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15316938.png)


![1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)


